10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Übersicht
Beschreibung
Oxcarbazepine-d4 is intended for use as an internal standard for the quantification of oxcarbazepine by GC- or LC-MS. Oxcarbazepine is a prodrug form of the antiepileptic compound 10,11-dihydro-10-hydroxy carbamazepine. It inhibits high-frequency repetitive firing of rat spinal cord neurons when used at a concentration of 1 µM. Oxcarbazepine protects against electroshock-induced tonic hindlimb extension (ED50s = 10-20 mg/kg), as well as seizures induced by pentylenetetrazole (PTZ; ) or picrotoxin in rodents (ED50s = 23-30 and 150-250 mg/kg, respectively). Formulations containing oxcarbazepine have been used in the treatment of epileptic seizures.
Wirkmechanismus
Target of Action
Oxcarbazepine-d4-1, also known as 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide or 1,2,3,4-tetradeuterio-5-oxo-6H-benzobbenzazepine-11-carboxamide, primarily targets voltage-sensitive sodium channels in the brain . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
Oxcarbazepine-d4-1 and its active metabolite, monohydroxy derivative (MHD), block voltage-sensitive sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures . Additionally, Oxcarbazepine-d4-1 and MHD increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Biochemical Pathways
The biochemical pathways affected by Oxcarbazepine-d4-1 involve the modulation of sodium and potassium ion channels and high-voltage activated calcium channels . By blocking the sodium channels, Oxcarbazepine-d4-1 prevents the generation and propagation of action potentials. The increased potassium conductance and modulated activity of calcium channels further contribute to the stabilization of neuronal membranes .
Pharmacokinetics
Oxcarbazepine-d4-1 is rapidly absorbed and extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD) . The volume of distribution of MHD is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of oxcarbazepine it is 60% . The plasma elimination half-life of oxcarbazepine is approximately 2 hours, and the plasma half-life of MHD is approximately 9 hours .
Result of Action
The primary result of Oxcarbazepine-d4-1’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . It significantly inhibits the growth of glioblastoma cell lines and induces apoptosis or G2/M arrest in these cells . This suggests potential anti-cancer effects in addition to its anticonvulsant properties .
Action Environment
The action, efficacy, and stability of Oxcarbazepine-d4-1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and clearance. Specifically, the co-administration with enzyme-inducing medications can enhance the clearance rate of MHD . Furthermore, genetic factors such as mutations in the UGT2B7 gene can also impact the clearance rate of MHD . Therefore, individualized dosing regimens may be necessary to achieve optimal therapeutic effects .
Biochemische Analyse
Biochemical Properties
Oxcarbazepine-d4-1 plays a crucial role in biochemical reactions as an internal standard for mass spectrometry and other analytical techniques . It interacts with various enzymes and proteins involved in the metabolism of oxcarbazepine. Specifically, oxcarbazepine-d4-1 is metabolized by cytosolic arylketone reductases in the liver to form its active metabolite . This interaction is essential for the accurate quantification of oxcarbazepine in biological samples.
Cellular Effects
Oxcarbazepine-d4-1 influences various cellular processes, particularly in neurons. It stabilizes hyper-excited neural membranes by blocking voltage-sensitive sodium channels, thereby preventing repetitive neuronal firing . This action is crucial in the treatment of epilepsy, as it helps to suppress seizures. Additionally, oxcarbazepine-d4-1 may affect cell signaling pathways and gene expression related to neural activity .
Molecular Mechanism
The molecular mechanism of oxcarbazepine-d4-1 involves its conversion to the active metabolite, 10,11-dihydro-10-hydroxy carbamazepine, which then exerts its effects by blocking voltage-sensitive sodium channels . This blockade stabilizes hyper-excited neural membranes and suppresses repetitive neuronal firing . The compound also interacts with various biomolecules, including enzymes involved in its metabolism and proteins that modulate its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxcarbazepine-d4-1 change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its active metabolite may degrade over time .
Dosage Effects in Animal Models
In animal models, the effects of oxcarbazepine-d4-1 vary with different dosages. At therapeutic doses, the compound effectively suppresses seizures without significant adverse effects . At higher doses, oxcarbazepine-d4-1 may cause toxicity, including dizziness, somnolence, and gastrointestinal disturbances . These findings highlight the importance of dose optimization in clinical settings.
Metabolic Pathways
Oxcarbazepine-d4-1 is involved in several metabolic pathways, primarily in the liver. It is rapidly reduced by cytosolic enzymes to form its active metabolite, which is then conjugated with glucuronic acid for excretion . Minor pathways involve oxidation to pharmacologically inactive derivatives . These metabolic processes are crucial for the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, oxcarbazepine-d4-1 is transported and distributed via various mechanisms. It is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 0.75 L/kg . The compound binds to plasma proteins, which facilitates its transport to target tissues . This distribution is essential for its therapeutic effects in the central nervous system.
Subcellular Localization
Oxcarbazepine-d4-1 is localized primarily in the cytoplasm of neurons, where it exerts its effects on sodium channels . The compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments. Its localization in the cytoplasm is sufficient for its therapeutic action in stabilizing neural membranes and preventing seizures .
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-MNYIHESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649423 | |
Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134188-71-8 | |
Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.